

Application Note: Scalable Synthesis Protocols for (1-Isothiocyanatoethyl)cyclopropane

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Compound of Interest

Compound Name: (1-Isothiocyanatoethyl)cyclopropane

CAS No.: 1153366-73-4

Cat. No.: B2368611

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Executive Summary & Strategic Rationale

(1-Isothiocyanatoethyl)cyclopropane (Structure: 1) is a high-value pharmacophore often utilized in fragment-based drug discovery (FBDD) to introduce metabolic stability and rigid stereochemical definition. The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, reducing lipophilicity (LogP) while maintaining steric bulk. The isothiocyanate (-NCS) functionality serves as a potent electrophile for covalent inhibition (e.g., cysteine targeting in kinases) or as a versatile intermediate for thiourea and heterocycle synthesis.

This guide addresses the primary challenge in synthesizing 1: the scalable conversion of a secondary amine adjacent to a strained ring without compromising the cyclopropane integrity or racemizing the chiral center (if asymmetric synthesis is required).

Core Challenges & Solutions

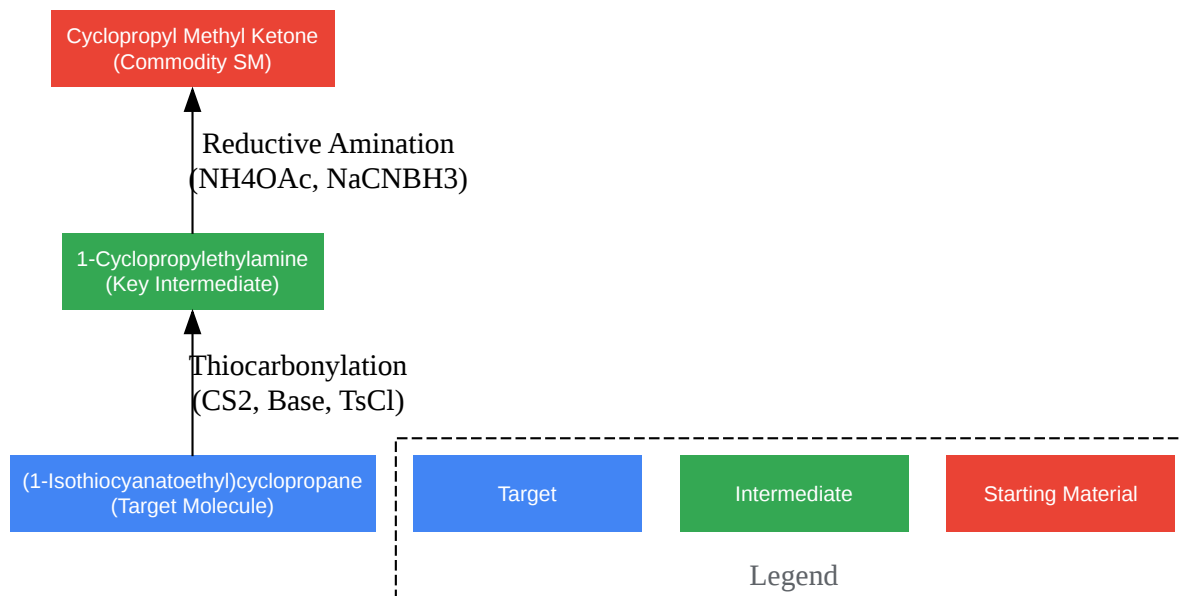
Challenge	Traditional Method	Proposed Scalable Solution
Safety	Use of Thiophosgene (highly toxic, volatile)	In-situ Dithiocarbamate Activation (CS ₂ + activator)
Stability	Acid-catalyzed ring opening of cyclopropane	Base-mediated protocols to preserve ring integrity
Purification	Chromatography (bottleneck at >100g)	Vacuum Distillation enabled by volatile by-products

Retrosynthetic Analysis & Pathway Design

The synthesis is designed via a convergent two-step protocol starting from commercially available Cyclopropyl methyl ketone. This route avoids cryogenic lithiation steps often used in academic labs, favoring robust reductive amination and non-toxic thiocarbonylation.

Pathway Logic

- **Precursor Synthesis:** Reductive amination of cyclopropyl methyl ketone yields 1-cyclopropylethylamine (2). This is preferred over Grignard addition to nitriles due to superior safety profiles at kilogram scale.
- **Functionalization:** Conversion of amine 2 to isothiocyanate 1 using Carbon Disulfide (CS₂) and Tosyl Chloride (TsCl). This "Thiophosgene-Free" route generates easily removable salts, facilitating purification.



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Figure 1: Retrosynthetic disconnection showing the conversion of commodity ketone to the target isothiocyanate via the amine intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Cyclopropylethylamine (Scale: 100g Batch)

Objective: Convert cyclopropyl methyl ketone to the primary amine via reductive amination.

Mechanism: Formation of an imine intermediate followed by in-situ hydride reduction.

Reagents:

- Cyclopropyl methyl ketone (1.0 equiv)
- Ammonium Acetate (10.0 equiv)
- Sodium Cyanoborohydride (NaCNBH₃) (0.7 equiv)

- Methanol (Solvent, 10 volumes)

Protocol:

- Imine Formation: To a 2L reactor equipped with an overhead stirrer, charge Methanol (1.0 L) and Cyclopropyl methyl ketone (84.1 g, 1.0 mol).
- Buffer Addition: Add Ammonium Acetate (770 g, 10.0 mol) in portions. The reaction is endothermic; maintain temperature at 20–25°C. Stir for 1 hour to ensure equilibrium formation of the imine.
- Reduction: Cool the mixture to 0°C. Add NaCNBH₃ (44 g, 0.7 mol) portion-wise over 30 minutes. Caution: Mild hydrogen gas evolution.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Monitor by TLC (ninhydrin stain) or GC-MS.
- Quench & Workup:
 - Acidify carefully with conc. HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).
 - Concentrate under reduced pressure to remove methanol.
 - Dilute residue with water (500 mL) and wash with MTBE (2 x 200 mL) to remove non-basic impurities.
 - Basify the aqueous layer with 50% NaOH solution to pH > 12.
 - Extract the free amine with DCM (3 x 300 mL).
- Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
- Purification: Distill the crude oil under reduced pressure (approx. 40–45°C at 20 mmHg) to yield 1-cyclopropylethylamine as a colorless liquid.

Yield Target: 75–85% Key Quality Attribute: Purity >98% by GC (Amine is volatile; handle with care).

Step 2: Conversion to (1-Isothiocyanatoethyl)cyclopropane (Scale: 50g Batch)

Objective: Transform the primary amine to isothiocyanate using the Dithiocarbamate/Tosyl Chloride method. Why this method? It avoids Thiophosgene (toxicity) and DCC (purification issues), using cheap TsCl to activate the dithiocarbamate salt.

Reagents:

- 1-Cyclopropylethylamine (1.0 equiv)
- Carbon Disulfide (CS₂) (1.2 equiv)
- Triethylamine (TEA) (2.5 equiv)
- p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv)
- THF (Solvent, 10 volumes)

Protocol:

- Salt Formation: In a 1L jacketed reactor, dissolve 1-Cyclopropylethylamine (42.5 g, 0.5 mol) and TEA (126.5 g, 1.25 mol) in THF (400 mL). Cool to 0°C.^{[1][2]}
- CS₂ Addition: Add Carbon Disulfide (45.7 g, 0.6 mol) dropwise via addition funnel over 30 minutes, keeping internal temp < 5°C.
 - Observation: A yellow/orange precipitate (dithiocarbamate salt) may form or the solution will turn deep yellow. Stir for 1 hour at 0°C.
- Activation: Dissolve p-Toluenesulfonyl Chloride (104.8 g, 0.55 mol) in THF (100 mL). Add this solution dropwise to the reaction mixture at 0°C.
 - Mechanism:^{[3][4]} TsCl activates the sulfur, creating a good leaving group that promotes elimination to the isothiocyanate.
- Elimination: Allow the mixture to warm to RT and stir for 2 hours.

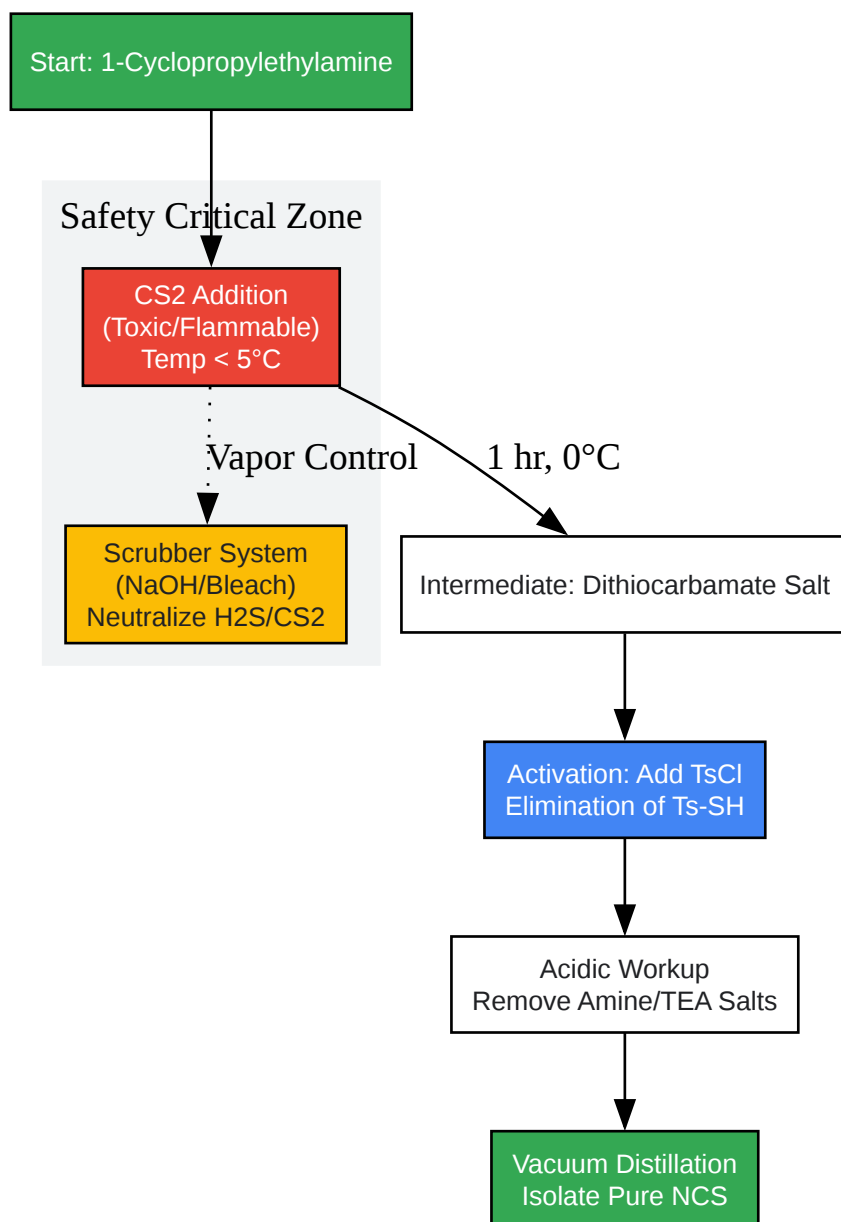
- Workup:
 - Quench by adding 1N HCl (200 mL) to neutralize excess base and solubilize TEA salts.
 - Extract with tert-Butyl methyl ether (TBME) (3 x 200 mL). Note: TBME is preferred over DCM for easier solvent stripping.
 - Wash organics with Brine (200 mL).
- Purification:
 - Dry over MgSO₄ and concentrate.
 - Crucial Step: The crude residue contains Tosyl by-products. Purify via Vacuum Distillation.
 - Target Boiling Point: Expected ~65–70°C at 5 mmHg (Estimate based on structural analogs).
 - Collect the main fraction as a colorless, pungent oil.

Yield Target: 80–90% Characterization:

- IR: Strong, broad peak at 2050–2150 cm⁻¹ (characteristic -NCS stretch).
- ¹H NMR: Distinct shift of the CH-N proton compared to the starting amine.

Process Flow & Safety Logic

The following diagram illustrates the critical process control points (CPPs) and safety barriers.



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Figure 2: Workflow emphasizing safety controls during the critical CS₂ addition and purification steps.

Analytical Specifications & Quality Control

For drug development applications, the following specifications are mandatory:

Test	Method	Acceptance Criteria
Identification	^1H NMR (CDCl_3)	Conforms to structure; integral ratio correct.
Purity	GC-FID	$\geq 97.0\%$ (Area %)
Functional Group	FT-IR	Strong absorption @ $2100 \pm 50 \text{ cm}^{-1}$ (-NCS)
Residual Solvent	HS-GC	THF < 720 ppm, CS_2 < 10 ppm
Water Content	Karl Fischer	< 0.5% w/w (Isothiocyanates hydrolyze slowly)

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